Isoxazoline derivative 4

Description

Structure

3D Structure

Properties

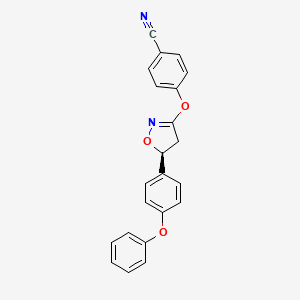

Molecular Formula |

C22H16N2O3 |

|---|---|

Molecular Weight |

356.4 g/mol |

IUPAC Name |

4-[[(5S)-5-(4-phenoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]oxy]benzonitrile |

InChI |

InChI=1S/C22H16N2O3/c23-15-16-6-10-20(11-7-16)26-22-14-21(27-24-22)17-8-12-19(13-9-17)25-18-4-2-1-3-5-18/h1-13,21H,14H2/t21-/m0/s1 |

InChI Key |

QRYXBMPYZGEVSA-NRFANRHFSA-N |

Isomeric SMILES |

C1[C@H](ON=C1OC2=CC=C(C=C2)C#N)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Canonical SMILES |

C1C(ON=C1OC2=CC=C(C=C2)C#N)C3=CC=C(C=C3)OC4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for Isoxazoline Derivatives

Established Synthetic Pathways for Isoxazoline (B3343090) Ring Formation

The construction of the isoxazoline core can be achieved through several reliable synthetic routes. These pathways are foundational in organic synthesis, allowing for the creation of a wide variety of substituted isoxazolines.

The most prominent and widely utilized method for synthesizing 2-isoxazolines is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a C=C double bond (an alkene). mdpi.comresearchgate.netresearchgate.net This reaction is a powerful tool for constructing five-membered heterocyclic rings. mdpi.com Nitrile oxides are typically unstable and are therefore generated in situ from precursors like aldoximes through oxidation. mdpi.comresearchgate.net The subsequent cycloaddition with an alkene dipolarophile leads to the formation of the isoxazoline ring. chemrxiv.org This method's versatility allows for the synthesis of diversely substituted isoxazolines by varying both the nitrile oxide precursor and the alkene substrate. nih.gov

A general scheme for this reaction involves the oxidation of an aldoxime to a nitrile oxide, which then reacts with an alkene.

General Reaction: 1,3-Dipolar Cycloaddition

To improve efficiency, yield, and reaction conditions, various catalytic systems have been developed for isoxazoline synthesis. These can be broadly categorized into metal-based and metal-free (organocatalytic) approaches.

Hypervalent Iodine Catalysis : Hypervalent iodine reagents can be used to facilitate the 1,3-dipolar cycloaddition. thieme-connect.com Catalytic systems using iodobenzene (B50100) and a terminal oxidant like m-chloroperoxybenzoic acid (m-CPBA) can generate the active hypervalent iodine species in situ. mdpi.comthieme-connect.com This species then oxidizes the aldoxime to the nitrile oxide, driving the cycloaddition. thieme-connect.com

Metal Catalysis : Various metals have been employed to catalyze isoxazoline synthesis. Copper salts can promote the annulation of alkenes with α-nitrobenzyl bromides to yield 2-isoxazoline N-oxides. organic-chemistry.org Gold(I) catalysts, such as (PPh₃)AuCl/AgOTf, have been used in the intramolecular cyclization of propargylic N-hydroxylamines to efficiently produce 4-isoxazolines under mild conditions. acs.orgorganic-chemistry.org

Organocatalysis : Metal-free organocatalytic methods offer a greener alternative. organic-chemistry.org For instance, 2,2,2-trifluoroacetophenone (B138007) can catalyze the oxidation of allyloximes using hydrogen peroxide (H₂O₂) as a green oxidant to form isoxazolines. acs.orgorganic-chemistry.orgorganic-chemistry.org This one-pot process involves epoxidation followed by ring-opening and cyclization. organic-chemistry.org

| Catalyst Type | Example Catalyst System | Reactants | Key Features |

| Hypervalent Iodine | Iodobenzene / m-CPBA | Aldehydes, hydroxylamine (B1172632), alkenes | One-pot, three-step procedure; in situ generation of nitrile oxide. thieme-connect.com |

| Metal (Gold) | (PPh₃)AuCl / AgOTf | Propargylic N-hydroxylamines | Efficient synthesis of 4-isoxazolines; mild conditions, short reaction times. acs.org |

| Metal (Copper) | Copper Salt | Alkenes, α-nitrobenzyl bromides | Produces 2-isoxazoline N-oxides; perfect regioselectivity. organic-chemistry.org |

| Organocatalyst | 2,2,2-Trifluoroacetophenone / H₂O₂ | Allyloximes | Green and sustainable; metal-free; uses H₂O₂ as oxidant. acs.orgorganic-chemistry.org |

The orientation (regioselectivity) and spatial arrangement (stereoselectivity) of the atoms in the newly formed ring are critical aspects of the 1,3-dipolar cycloaddition. These outcomes are influenced by steric and electronic factors of the reactants. mdpi.com

Regioselectivity : The regioselectivity of the cycloaddition between a nitrile oxide and an alkene can often be predicted using Frontier Molecular Orbital (FMO) theory. The reaction typically favors the isomer where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (alkene) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (nitrile oxide) is dominant. mdpi.com For many terminal alkenes, this leads to the formation of 3,5-disubstituted 2-isoxazolines. mdpi.com For example, the reaction of aryl nitrile oxides with allyl-aryl ethers is highly regioselective. mdpi.com

Stereoselectivity : The cycloaddition is often stereospecific, meaning the stereochemistry of the alkene is retained in the isoxazoline product. Furthermore, when new stereocenters are formed, diastereoselectivity becomes important. For instance, the cycloaddition of nitrile oxides to enamines can proceed with high stereoselectivity, forming trans-4-alkylisoxazolines. beilstein-journals.org Similarly, reactions involving steroidal α,β-unsaturated ketones have been shown to be highly stereoselective, yielding exclusively condensed heterocycles with specific stereochemistry (e.g., 1α,2α- or 15β,16β-). nih.gov

An alternative pathway to isoxazolines involves the use of chalcones, which are α,β-unsaturated ketones. ekb.eg These compounds can be cyclized to form 3,5-diaryl-Δ²-isoxazolines by reacting them with hydroxylamine hydrochloride. researchgate.net The reaction is typically carried out in an alkaline medium, using bases like potassium hydroxide (B78521) or sodium ethoxide, or in pyridine (B92270) with a piperidine (B6355638) catalyst. researchgate.netresearchgate.netnih.gov

The synthesis first involves a Claisen-Schmidt condensation between an acetophenone (B1666503) and an aromatic aldehyde to form the chalcone (B49325). researchgate.netnih.gov The subsequent cyclization with hydroxylamine hydrochloride yields the isoxazoline ring. ekb.eg

| Starting Materials | Reagents for Cyclization | Product | Reference |

| Substituted Chalcones | Hydroxylamine hydrochloride, Pyridine, Piperidine | 3,5-Diaryl-Δ²-isoxazolines | researchgate.net |

| Chalcones | Hydroxylamine hydrochloride, Ethanol, KOH | 3,5-Disubstituted isoxazoles | nih.gov |

| N-(4-acetylphenyl)-alanine derived chalcones | Hydroxylamine, Ethanol, Sodium ethoxide | Disubstituted dihydro isoxazoles | researchgate.net |

In line with the principles of sustainable chemistry, several green synthetic methods for isoxazolines have been developed. These approaches aim to minimize waste and environmental impact by using safer solvents, reducing energy consumption, and employing catalysts instead of stoichiometric reagents. organic-chemistry.org

Aqueous Media : Water has been used as a solvent for the synthesis of isoxazoline-sulfonamide derivatives via ultrasound-assisted four-component reactions, demonstrating a significant ecological advantage. nih.govrsc.org

Solvent-Free Reactions : The reaction of nitrones with α-alkynyl sulfoxides to produce 4-isoxazolines can be performed under solvent- and catalyst-free conditions at room temperature, offering high efficiency. rsc.org

Organocatalysis : As mentioned previously, the use of metal-free organocatalysts with environmentally benign oxidants like H₂O₂ represents a key green strategy. acs.orgorganic-chemistry.org

Electrochemical Synthesis : Electrochemical methods provide a green and practical route to a wide range of substituted isoxazolines. By using electrons as reagents, these methods can reduce the need for chemical oxidants and allow for controlled generation of reactive intermediates like nitrile oxides, minimizing side reactions. chemrxiv.org

Non-Conventional Conditions : The use of green solvents like supercritical CO₂ and ionic liquids, as well as alternative energy sources such as microwave and ultrasound irradiation, has been explored for 1,3-dipolar cycloadditions to improve reaction efficiency and environmental profile. nih.gov

1,3-Dipolar Cycloaddition Reactions: Nitrile Oxides and Unsaturated Substrates

Functionalization and Structural Modification of Isoxazoline Derivative 4

The functionalization of the isoxazoline ring is crucial for tailoring its properties. The C4 position, in particular, is a common site for modification. For this discussion, "this compound" will refer to a representative isoxazoline-4-carboxylate, a versatile intermediate for further structural elaboration. sioc-journal.cnnih.gov

The synthesis of isoxazole-4-carboxylic acid derivatives can be achieved through various means, including the iron(II)-catalyzed isomerization of 4-acyl-5-alkoxyisoxazoles. nih.gov Another powerful method is the 1,3-dipolar cycloaddition. For example, the key intermediate ethyl 5-methyl-3-(quinoxalin-2-yl)-isoxazole-4-carboxylate (a specific "this compound") was synthesized via a 1,3-dipolar cycloaddition of a chloro-oxime with sodium 1-aceto-1-ethoxycarbonyl-methide. sioc-journal.cn

Once the isoxazoline-4-carboxylate ester is obtained, it serves as a platform for extensive structural modifications. The ester group can be readily converted into other functional groups, allowing for the creation of a library of derivatives.

Amide Formation : The ester can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with an amine to form an amide. acs.org

Hydrazide Formation : The ester can be treated with hydrazine (B178648) hydrate (B1144303) to yield the corresponding hydrazide. sioc-journal.cn This hydrazide is a valuable synthon itself.

Further Derivatization : The hydrazide can be condensed with aromatic aldehydes to form hydrazones, which can be subsequently cyclized to afford other heterocyclic systems like 1,3,4-oxadiazolines. sioc-journal.cn Alternatively, treatment of the hydrazide with isothiocyanates produces thiosemicarbazides, which can be cyclized into 1,2,4-triazolines. sioc-journal.cn

Another approach involves the direct functionalization of the C4 position. The introduction of a triflyl (SO₂CF₃) group at the C4 position of an isoxazole (B147169) ring activates it for subsequent diastereoselective trifluoromethylation at the C5 position, leading to highly functionalized 5-trifluoromethyl-2-isoxazoline triflones. nih.gov This highlights how modification at C4 can enable further complex structural changes across the ring.

Introduction of Diverse Substituents on the Isoxazoline Scaffold

The functionalization of the isoxazoline ring is critical for modulating the biological activity and physicochemical properties of the resulting molecules. mdpi.com A variety of methods have been developed to introduce diverse substituents at various positions of the isoxazoline core.

One common strategy involves the use of pre-functionalized building blocks in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions of nitrile oxides with appropriately substituted alkenes allow for the direct incorporation of desired functionalities into the final isoxazoline product. researchgate.netresearchgate.net This approach provides a high degree of control over the substitution pattern.

Direct functionalization of a pre-formed isoxazoline ring is another powerful approach. For example, methods for the direct introduction of carbon nucleophiles at the C5 position of fluorinated isoxazolines have been developed. rsc.org This reaction proceeds via an electrophilic aromatic substitution-type mechanism, where a carbocation intermediate is generated from the fluorinated isoxazoline and then reacts with aromatic compounds. rsc.org This allows for the construction of a new quaternary carbon center at the C5 position. rsc.org

Furthermore, the generation of a 4-isoxazolyl anion species from 4-iodo-isoxazole has been achieved, enabling the introduction of a wide array of electrophiles at the 4-position of the isoxazole ring. bohrium.com This method has been used to synthesize various 4-substituted and multifunctionalized isoxazoles. bohrium.com

The following table summarizes selected methods for the introduction of diverse substituents on the isoxazoline scaffold:

Table 1: Selected Methods for Introducing Substituents on the Isoxazoline Scaffold| Position | Method | Type of Substituent Introduced | Reference |

|---|---|---|---|

| C5 | Electrophilic Aromatic Substitution | Aryl groups | rsc.org |

| C4 | Electrophilic Trapping of Anion | Various electrophiles | bohrium.com |

| Various | 1,3-Dipolar Cycloaddition | Dependent on alkene precursor | researchgate.netresearchgate.net |

Synthesis of Fused and Spiro-Fused Isoxazoline Systems

The synthesis of fused and spiro-fused isoxazoline systems has garnered significant attention due to the unique three-dimensional architectures and potential for novel biological activities. nih.gov These complex structures often mimic natural products or provide scaffolds for the development of new therapeutic agents. nih.gov

Fused Isoxazoline Systems: Fused isoxazolines, where the isoxazoline ring shares a bond with another ring system, are commonly synthesized through intramolecular 1,3-dipolar cycloaddition reactions of nitrile oxides with alkenes (INOC). mdpi.commdpi.comrsc.org This strategy has been successfully applied to the synthesis of various isoxazoline/isoquinolinone hybrids. mdpi.comnih.gov In some cases, the initial cycloaddition is followed by other transformations, such as a Beckmann rearrangement, to construct the final fused system. mdpi.comnih.gov Challenges such as the formation of fragmentation products can be overcome by alternative methods like DDQ-mediated oxidation of the corresponding isoxazolidines. mdpi.comnih.gov

A variety of synthetic strategies for fused isoxazoles have been reviewed, highlighting methods like sequential Ugi/INOC reactions and intramolecular nitrile oxide cycloadditions. mdpi.com For example, dimethyl 2-propargyl-2-(2-nitro-1-aryl/alkylethyl) malonates can be treated with a base and a Yamaguchi reagent to produce bicyclic isoxazoles in high yields. mdpi.com

Spiro-Fused Isoxazoline Systems: Spiro-fused isoxazolines feature a common carbon atom shared by the isoxazoline ring and another carbocyclic or heterocyclic ring. The 1,3-dipolar cycloaddition of nitrile oxides to alkenes bearing exocyclic C=C double bonds is a primary method for constructing these spirocyclic systems. researchgate.netresearchgate.net This approach has been used to synthesize spiro-isoxazoline-oxindoles with high enantioselectivity using a Ni(ClO4)2 and N,N'-dioxide ligand catalytic system. chemrxiv.org

Another notable method involves the synthesis of spiro-fused pyrazolidoylisoxazolines starting from mono-substituted hydrazines or hydrazides. nih.govacs.org This multi-step process utilizes a nitrile oxide 1,3-dipolar cycloaddition to generate the target spiro-fused bis-heterocycles. nih.govacs.org Additionally, the synthesis of spiro-fused and 1,2-annelated cyclooctane (B165968) fragments containing 3-nitro- and 3-aminoisoxazolines has been achieved through the 1,3-dipolar cycloaddition of nitronates with non-activated alkenes. mdpi.com

The following table presents examples of synthesized fused and spiro-fused isoxazoline systems.

Table 2: Examples of Fused and Spiro-Fused Isoxazoline Systems| System Type | Synthetic Method | Starting Materials | Reference |

|---|---|---|---|

| Fused Isoxazoline/Isoquinolinone | 1,3-Dipolar Cycloaddition/Beckmann Rearrangement | Indenone, Nitrile Oxides | mdpi.comnih.gov |

| Fused Bicyclic Isoxazoles | Intramolecular Nitrile Oxide Cycloaddition | Dimethyl 2-propargyl-2-(2-nitro-1-aryl/alkylethyl) malonates | mdpi.com |

| Spiro-Isoxazoline-Oxindole | Enantioselective 1,3-Dipolar Cycloaddition | Isatin-derived alkenes, Nitrile Oxides | chemrxiv.org |

| Spiro-Fused Pyrazolidoylisoxazolines | Multi-step including 1,3-Dipolar Cycloaddition | Mono-substituted hydrazines, Nitrile Oxides | nih.govacs.org |

| Spiro-Fused Cyclooctane Isoxazolines | 1,3-Dipolar Cycloaddition | Nitronates, Non-activated Alkenes | mdpi.com |

Derivatization from Natural Product Scaffolds

Modifying natural products by incorporating an isoxazoline ring is a powerful strategy to enhance their biological activity, improve physicochemical properties, and explore new structure-activity relationships (SAR). mdpi.com This approach leverages the inherent biological relevance of the natural product scaffold. mdpi.com

Several natural products have been successfully derivatized with isoxazoline moieties. For instance, pentacyclic triterpenes like maslinic acid and oleanolic acid have been modified to create isoxazole-containing derivatives with anticancer properties. mdpi.com Similarly, isoxazoline derivatives of andrographolide (B1667393) have shown significant cytotoxicity against various cancer cell lines. mdpi.com

The introduction of an isoxazoline ring can lead to a significant enhancement of the parent compound's bioactivity. For example, a sclareol (B1681606) derivative incorporating an isoxazoline moiety exhibited stronger antitubercular and antibacterial activity compared to the parent sclareol. mdpi.com In another study, isoxazole derivatives of neolignans showed more potent antileishmanial activity than their triazole counterparts. mdpi.com

The following table provides examples of natural product derivatization with isoxazoline rings and the resulting biological activities.

Table 3: Isoxazoline Derivatives from Natural Product Scaffolds| Natural Product Scaffold | Resulting Derivative | Enhanced Biological Activity | Reference |

|---|---|---|---|

| Maslinic Acid/Oleanolic Acid | Isoxazole-containing pentacyclic triterpenes | Anticancer | mdpi.com |

| Andrographolide | C-14 Isoxazoline derivatives | Anticancer | mdpi.com |

| Sclareol | Isoxazoline derivative | Antitubercular, Antibacterial | mdpi.com |

| Neolignans | Isoxazole derivatives | Antileishmanial | mdpi.com |

Advanced Synthetic Strategies and Methodological Innovations

Recent years have witnessed significant progress in the development of advanced synthetic strategies for isoxazoline synthesis, focusing on efficiency, selectivity, and sustainability. rsc.orgresearchgate.net These innovations have expanded the toolkit available to organic chemists for accessing this important heterocyclic system.

Enantioselective Synthesis: The development of enantioselective methods for isoxazoline synthesis is of paramount importance for producing chiral molecules with specific biological activities. bohrium.comrsc.org Palladium-catalyzed enantioselective carboetherification of alkenyl oximes with aryl or alkenyl halides has emerged as a highly efficient method, providing chiral 3,5-disubstituted and 3,5,5-trisubstituted isoxazolines in good yields and high enantioselectivities. bohrium.com Similarly, palladium-catalyzed enantioselective carboetherification of β,γ-unsaturated ketoximes with propargylic acetates has been used to synthesize chiral isoxazolines bearing multisubstituted allene (B1206475) groups. rsc.org Iridium-catalyzed intramolecular allylic substitution reactions have also been successfully employed for the enantioselective synthesis of isoxazolines. rsc.org

Photocatalytic Methods: Visible-light-induced photocatalysis has emerged as a powerful and environmentally friendly tool for isoxazoline synthesis. acs.orgresearchgate.netchemrxiv.org These methods often operate under mild conditions and can enable novel reaction pathways. For example, a visible-light-induced photoredox-catalyzed radical trifluoromethylation/cyclization cascade of β,γ-unsaturated oximes has been developed for the synthesis of CF3-containing isoxazolines. acs.org Dehydrogenative photoredox catalyzed formal C(sp3)−H intramolecular cyclization of indolyl-oximes offers a mild route to indolyl Δ2-isoxazolines, avoiding the need for stoichiometric chemical oxidants. d-nb.info

Novel Cycloaddition Strategies: Beyond traditional 1,3-dipolar cycloadditions, novel cycloaddition strategies have been explored. A modular, diastereoselective synthesis of 3,4,5-trisubstituted isoxazolines based on a [4+1]-cycloaddition route has been developed. chemistryviews.org This method involves the annulation of sulfur ylides with nitroalkenes. chemistryviews.orgscispace.com Furthermore, oxime-participating cyclizations have been classified into several types, including iminoxyl radical-initiated intramolecular cyclization, intermolecular radical addition-initiated cyclization, and [3+2] cycloaddition, highlighting the versatility of oximes in isoxazoline synthesis. researchgate.netrsc.org

The table below highlights some of these advanced synthetic strategies.

Table 4: Advanced Synthetic Strategies for Isoxazoline Derivatives| Strategy | Key Features | Example Reaction | Reference |

|---|---|---|---|

| Enantioselective Synthesis | High enantioselectivity (up to 98% ee) | Pd-catalyzed carboetherification of alkenyl oximes | bohrium.com |

| Photocatalysis | Mild, environmentally friendly conditions | Visible-light-induced radical trifluoromethylation/cyclization | acs.org |

| [4+1] Cycloaddition | Modular, diastereoselective | Annulation of sulfur ylides with nitroalkenes | chemistryviews.org |

| Oxime-Participating Cyclization | Versatile, multiple mechanistic pathways | Iminoxyl radical-initiated intramolecular cyclization | researchgate.netrsc.org |

Structural Characterization and Spectroscopic Analysis of Isoxazoline Derivative 4

Advanced Spectroscopic Techniques for Structural Elucidation

A comprehensive spectroscopic analysis was employed to ascertain the structural integrity and define the constituent functional groups of Isoxazoline (B3343090) derivative 4. These methods provide complementary information, which, when combined, allows for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For Isoxazoline derivative 4, both ¹H and ¹³C NMR analyses were crucial in confirming its proposed structure.

In the ¹H NMR spectrum of a related quinazolinone-isoxazoline hybrid, designated as compound 4a, characteristic signals for the isoxazoline ring protons were observed. mdpi.com A multiplet signal appearing between 5.11 and 5.20 ppm was attributed to the H₅ proton of the 3,5-disubstituted isoxazoline ring. mdpi.com This chemical shift is consistent with values reported for similar isoxazoline structures. mdpi.com For other isoxazoline derivatives, the protons on carbons 4 and 5 of the isoxazoline ring typically appear as two doublets. nih.gov For instance, in one derivative, these were observed at 5.02 and 5.31 ppm with a coupling constant of 7.8 Hz. nih.gov

The ¹³C NMR spectrum of quinazolinone-isoxazoline hybrid 4a provided further structural confirmation. mdpi.com Signals at 37.88 ppm, 78.63 ppm, and 156.19 ppm were assigned to the methylene (B1212753) (CH₂), methine (CH), and imine (C=N) carbons of the isoxazoline nucleus, respectively. mdpi.com These assignments are in good agreement with literature values for 3,5-disubstituted isoxazolines. mdpi.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), have been used to unambiguously assign all proton and carbon signals. mdpi.comresearchgate.net

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for an Isoxazoline Derivative (Compound 4a)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| H₅ (isoxazoline) | 5.11-5.20 (m) | - |

| CH (isoxazoline) | - | 78.63 |

| CH₂ (isoxazoline) | - | 37.88 |

| C=N (isoxazoline) | - | 156.19 |

| CH₂ (linker) | - | 49.16 |

| =CH- (quinazolinone) | 8.17 (s) | 146.90 |

| C=O (quinazolinone) | - | 161.48 |

Data sourced from a study on quinazolinone-isoxazoline hybrids. mdpi.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound and related compounds displays characteristic absorption bands that confirm the presence of the isoxazoline ring and other functionalities.

For a quinazolinone-isoxazoline hybrid 4a, the IR spectrum showed absorption bands around 1159 cm⁻¹ and 1610 cm⁻¹, which are characteristic of the C-O and C=N bond vibrations of the isoxazoline nucleus, respectively. mdpi.com Another significant band at 1670 cm⁻¹ was attributed to the C=O stretching vibration of the quinazolinone ring. mdpi.com In other fluorinated isoxazoline derivatives, the C=N stretching frequency is observed around 1612 cm⁻¹ and the C-O-N stretch at approximately 1235 cm⁻¹. rasayanjournal.co.in The presence of these specific bands provides clear evidence for the successful formation of the isoxazoline ring system. ijert.org

Table 2: Characteristic IR Absorption Bands for Isoxazoline Derivatives

| Functional Group | Vibrational Mode | **Absorption Frequency (cm⁻¹) ** | Reference |

|---|---|---|---|

| C=N | Stretching | 1590-1640 | rasayanjournal.co.inijert.org |

| C-O | Stretching | ~1159 | mdpi.com |

| N-O | Stretching | ~822-852 | ijert.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and providing insights into its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule.

For the quinazolinone-isoxazoline hybrid 4a, the HRMS spectrum showed a protonated molecular ion peak [M+H]⁺ at m/z 384.03331, which confirmed the molecular formula C₁₈H₁₄N₃O₂Br. mdpi.com The structures of newly synthesized isoxazoline derivatives are often confirmed by HRMS, which provides the exact mass of the molecular ion, thus validating the proposed chemical structure. nih.govbohrium.com Collision-induced dissociation (CID) studies on isoxazole (B147169) derivatives have been conducted to understand their fragmentation pathways, which can be complex and may involve non-statistical shattering mechanisms. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Parameters

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. The UV-Vis spectrum of an isoxazoline derivative, 3-(4'-methylphenyl)-5-(furan) isoxazoline, showed a maximum absorption (λ_max) at 311 nm. sciensage.infojetir.org The molar extinction coefficient (ε) for this compound at 311 nm was determined to be 44.91 L/mol·cm, indicating its potential as a UV light filter. jetir.org The electronic absorption spectra of isoxazoline acs.orgfullerene derivatives retain the principal absorption bands of C₆₀, with slight shifts to lower wavelengths. nih.gov The photophysical properties, including absorption and emission characteristics, are crucial for applications in materials science. researchgate.netnih.gov

Crystallographic Studies and Three-Dimensional Structure Determination

The structures of several isoxazoline derivatives have been confirmed by single-crystal X-ray analysis. mdpi.comnih.govscispace.com For example, the crystal structures of isoxazole derivatives 4c and 4f were determined to confirm their molecular configurations unambiguously. nih.govscispace.com In a study on a novel 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-fluorophenyl)-isoxazole, X-ray diffraction revealed that the compound crystallizes in the triclinic space group P1. researchgate.net The five-membered isoxazole ring was found to be planar. researchgate.net The analysis of bond lengths and angles in such studies confirms that they are in good agreement with standard values. researchgate.net Furthermore, crystallographic data reveals intermolecular interactions, such as C-H···O hydrogen bonds, which influence the crystal packing. researchgate.net These studies are essential for understanding the precise stereochemistry and conformational preferences of isoxazoline derivatives.

Table 3: Illustrative Crystallographic Data for an Isoxazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 5.9350(6) |

| b (Å) | 10.1850(14) |

| c (Å) | 14.8270(2) |

| α (°) | 104.938(4) |

| β (°) | 97.960(8) |

| γ (°) | 90.933(6) |

| Z | 2 |

Data for 5-(3-dimethylane-p-tolylsulfonyl)-propyl-3-(4-fluorophenyl)-isoxazole. researchgate.net

Structure Activity Relationship Sar Studies of Isoxazoline Derivative 4 and Analogues

Elucidation of Key Pharmacophoric Elements within the Isoxazoline (B3343090) Framework

The isoxazoline ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, serves as a versatile scaffold in drug design. ijaresm.com Its unique electronic properties and conformational flexibility allow it to interact with a variety of biological targets. mdpi.comnih.gov The core pharmacophoric elements of the isoxazoline framework are essential for its biological activity.

Key pharmacophoric features often include:

The N-O bond: The inherent weakness of the nitrogen-oxygen bond can be exploited in certain biological contexts, making the isoxazoline ring a potential pro-drug moiety that can be cleaved to release an active species. nih.gov

Substituent Positions: The points of substitution on the isoxazoline ring (typically at the 3, 4, and 5-positions) are critical for orienting functional groups in three-dimensional space to interact with specific pockets of a biological target.

Stereochemistry: The chiral centers that can be present on the isoxazoline ring can lead to stereoisomers with significantly different biological activities, highlighting the importance of stereochemistry in target recognition.

A pharmacophore model for isoxazole (B147169) analogues targeting the System xc- transporter, for instance, identified the importance of the isoxazole core in positioning acidic and lipophilic groups for effective binding. nih.gov This underscores the role of the heterocyclic scaffold in providing the fundamental architecture for ligand-receptor interactions.

Impact of Substituent Variation on Molecular Interactions

The nature and position of substituents on the isoxazoline ring have a profound impact on the compound's physicochemical properties and its ability to engage with biological targets.

The introduction of halogens (fluorine, chlorine, bromine) and other electron-withdrawing groups is a common strategy in the optimization of isoxazoline derivatives. These groups can influence activity through several mechanisms:

Altering Electronic Properties: Electron-withdrawing groups can modulate the electron density of the isoxazoline ring and adjacent aromatic substituents, affecting their reactivity and ability to participate in π-stacking or other electronic interactions. Studies on 4-substituted isoxazoles have shown that electron-withdrawing groups at the 4-position enhance the C4-C5 bond polarity, making them structurally similar to Michael acceptors. researchgate.net

Improving Pharmacokinetic Properties: Halogenation can increase lipophilicity, which may enhance membrane permeability and oral bioavailability.

Forming Halogen Bonds: Halogen atoms can act as halogen bond donors, forming specific, non-covalent interactions with electron-rich atoms in the target protein, thereby increasing binding affinity.

For example, in a series of isoxazole derivatives evaluated for α-amylase inhibitory activity, the presence of a halogen atom (F, Cl, or Br) on a phenyl substituent significantly enhanced inhibitory activity. nih.gov The fluorinated derivative showed the highest potency, highlighting the specific role of the halogen in target engagement. nih.gov Similarly, in a study of isoxazoline derivatives as potential antidepressants, a 3,5-dichloro substitution at a phenyl ring attached to the isoxazoline core resulted in one of the most potent compounds for 5-HT2A and 5-HT2C receptors. scispace.com

Table 1: Impact of Halogenation on the Antifungal Activity of Isoxazoline Derivatives against Ph. piricola

| Compound | Substituent (Position) | EC50 (µg·mL⁻¹) |

| 2d | 2-Fluoro | >200 |

| 2h | 3-Fluoro | >200 |

| 2l | 4-Fluoro | >200 |

| 2e | 2-Chloro | >200 |

| 2i | 3-Chloro | >200 |

| 2m | 4-Chloro | >200 |

| 2f | 2-Bromo | >200 |

| 2j | 3-Bromo | >200 |

| 2n | 4-Bromo | >200 |

| 2g | 2-Methyl | >200 |

| 2k | 3-Methyl | >200 |

| 2o | 4-Methyl | >200 |

| Data derived from a study on cuminaldehyde-derived isoxazolines, where ortho-substitution was generally found to be more beneficial for antifungal activity against other fungi. jst.go.jp |

The attachment of aromatic and heterocyclic rings to the isoxazoline scaffold is a common feature of many biologically active derivatives. These substituents can:

Engage in π-π Stacking: Aromatic rings can participate in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site of a target protein.

Provide Attachment Points for Further Functionalization: These rings can be further substituted to fine-tune the electronic and steric properties of the molecule.

For instance, in a series of 3,5-disubstituted isoxazole derivatives, substitutions on an aromatic ring with methyl, methoxy, or chloride groups were found to enhance their antiproliferative activity against U87 cells. mdpi.comnih.gov The presence of trimethoxy groups on a phenyl ring was found to be essential for the antileishmanial activity of certain isoxazole derivatives. mdpi.comnih.gov The incorporation of a diamide (B1670390) substructure, which often includes heterocyclic rings, has been shown to yield compounds with high insecticidal activity. acs.org

The regiochemistry of substitution on both the isoxazoline ring and any attached aromatic or heterocyclic moieties is critical for biological activity. A functional group that enhances activity when placed at one position may be detrimental if moved to another.

For example, a study on the antifungal activity of pyrazoline and isoxazoline derivatives derived from cuminaldehyde found that the ortho position on a phenyl substituent was more beneficial for activity than the meta or para positions. jst.go.jp This suggests that the proximity of the substituent to the isoxazoline core is crucial for optimal interaction with the fungal target. In another example, 4,5-diarylisoxazoles showed greater antimitotic activity than 3,4-diarylisoxazoles, indicating that the relative positioning of the aryl groups is a key determinant of activity. mdpi.comnih.gov

Table 2: Influence of Substituent Position on Antifungal Activity of Isoxazoline Derivatives

| Compound | Substituent | Position | Antifungal Activity (vs. S. sclerotiorum) |

| 2d | Fluoro | Ortho | Higher |

| 2h | Fluoro | Meta | Lower |

| 2l | Fluoro | Para | Lower |

| 2e | Chloro | Ortho | Higher |

| 2i | Chloro | Meta | Lower |

| 2m | Chloro | Para | Lower |

| This table illustrates the general finding that ortho-substitution led to higher antifungal activity in this series of compounds. jst.go.jp |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. acs.orgwisdomlib.org For isoxazoline derivatives, QSAR studies have proven to be a valuable tool for predicting the activity of novel analogues and for providing insights into the structural features that are most important for target engagement. sapub.orgptfarm.pl

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are often employed. These methods generate 3D contour maps that visualize the regions around the aligned molecules where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are predicted to enhance or diminish activity.

A QSAR study on novel isoxazoline and oxime derivatives of podophyllotoxin (B1678966) as insecticidal agents identified five key descriptors that influenced their activity: a 2D autocorrelation descriptor (GATS4e), an edge adjacency index (EEig06x), an RDF descriptor (RDF080v), a 3D-MoRSE descriptor (Mor09v), and an atom-centered fragment (H-052). acs.org The resulting QSAR model had a good correlation coefficient (R²) of 0.861 and a leave-one-out cross-validation correlation coefficient (Q²loo) of 0.797, indicating its predictive power. acs.org The study concluded that the insecticidal activity of these compounds was mainly influenced by electronic distribution and steric factors. acs.org

Similarly, a QSAR study on aryl amidino isoxazoline derivatives as fXa inhibitors used Molecular Shape Analysis (MSA) and Molecular Field Analysis (MFA). sapub.org The final QSAR models showed good statistical quality, with explained variance up to 90.2% and cross-validated r² values up to 80.1%. sapub.org These models provided valuable insights into the structural requirements for this series of inhibitors, aiding in the rational design of new and more potent fXa inhibitors. sapub.org

The integration of 3D-QSAR modeling with molecular docking studies can further enhance the predictive power of these models by providing a more detailed understanding of the ligand-receptor interactions at the atomic level. wisdomlib.org

Molecular Mechanisms of Action and Target Engagement of Isoxazoline Derivative 4

Interaction with Specific Biomolecular Targets

The biological activity of isoxazoline (B3343090) derivatives is deeply rooted in their ability to interact with a range of biomolecular targets, leading to the modulation of critical physiological and pathological processes.

Modulation of Ligand-Gated Ion Channels (e.g., GABA Receptors, AMPA Receptors)

Isoxazoline derivatives have been identified as potent modulators of ligand-gated ion channels, which are crucial for synaptic transmission.

GABA Receptors: Isoxazoline-based insecticides are known to be potent blockers of insect γ-aminobutyric acid (GABA)-gated chloride channels (GABACls). This non-competitive antagonism blocks the inhibitory neurotransmitter GABA, leading to hyperexcitation of the insect's central nervous system. Research into designing isoxazoline derivatives with lower toxicity to non-target species, such as bees, has focused on modifying structures to alter their interaction with the bee GABA receptor.

AMPA Receptors: A series of isoxazole-4-carboxamide derivatives have been shown to be potent inhibitors of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor activity. These receptors are critical for nociceptive transmission and inflammatory pain. Electrophysiological studies using the whole-cell patch clamp technique demonstrated that specific derivatives could significantly reduce AMPA receptor-mediated currents in both GluA2 and GluA2/3 receptor subtypes expressed in HEK293t cells. For instance, derivatives labeled CIC-1 and CIC-2 produced an 8-fold and 7.8-fold reduction in peak current amplitudes, respectively.

Enzyme Inhibition Profiles (e.g., Factor Xa, Monoamine Oxidase B, Thymidylate Enzyme)

The isoxazoline scaffold has been utilized to design inhibitors for various enzymes implicated in disease.

Factor Xa (FXa): Several studies have focused on developing isoxazoline derivatives as inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade. A series of non-benzamidine isoxazoline derivatives were found to be potent FXa inhibitors, with one compound, ST368 (chloroaniline 1), exhibiting a Kᵢ value of 1.5 nM against FXa and high selectivity over thrombin and trypsin. Further optimization led to compound SK549, which demonstrated sub-nanomolar potency with a Kᵢ of 0.52 nM. Another series of biaryl-substituted isoxazoline derivatives yielded compounds with inhibition constants for human FXa as low as 0.83 nM.

Monoamine Oxidase B (MAO-B): In the search for treatments for neurological disorders, 3,5-diaryl-4,5-dihydroisoxazoles were synthesized and evaluated as inhibitors of monoamine oxidase (MAO) enzymes. These compounds were highly selective for the MAO-B isoform, with IC₅₀ values in the nanomolar range, while showing no significant activity against MAO-A. Similarly, a series of phenylisoxazole carbohydrazides were screened, with most compounds significantly inhibiting MAO-B in the micromolar to nanomolar range without affecting MAO-A activity.

No specific data was found for a compound designated "Isoxazoline derivative 4" in the context of thymidylate enzyme inhibition in the reviewed literature.

Cellular Pathway Modulation (e.g., Apoptosis Induction, Inflammatory Signaling)

Isoxazoline derivatives can exert significant influence over cellular signaling pathways, particularly those involved in programmed cell death and inflammation.

Apoptosis Induction: In a study aimed at developing anticancer agents, a novel 3,4-isoxazolediamide, designated as derivative 4 , demonstrated remarkable pro-apoptotic activity in human erythroleukemic K562 cells. At a concentration of 100 nM, this compound induced apoptosis in 80.10% of the cells after 72 hours of treatment. This derivative also induced apoptosis in glioblastoma cell lines, though to a lesser extent, with total apoptosis values exceeding 30% in U251-MG cells and 40% in the temozolomide-resistant T98G cell line. Other isoxazoline derivatives have also been shown to induce apoptosis through the activation of caspases-3/7.

Inflammatory Signaling: Certain isoxazoline derivatives show anti-inflammatory properties. One study reported that a spirocyclic-2-isoxazoline derivative of Arteannuin-B, named JR-9, significantly reduced the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-activated mouse macrophages. This effect was attributed to the downregulation of the NF-κB/P38 MAPK signaling pathway. Another isoxazole (B147169) derivative, MM3, was shown to inhibit the production of TNF-α in human whole blood cell cultures and induce expression of caspases and NF-κB1 in Jurkat cells, suggesting a pro-apoptotic mechanism for its immunosuppressive action.

Nucleic Acid Interactions (e.g., DNA Intercalation)

The interaction of small molecules with DNA is a key mechanism for many anticancer drugs. One study investigated a novel isoxazolidine (B1194047) derivative, ISoXD2, and its binding to deoxyribonucleic acid (DNA). Using UV-vis and fluorescence spectroscopy, the study concluded that the derivative binds to DNA primarily through an intercalation mode, inserting itself between the DNA base pairs. This was further supported by ethidium (B1194527) bromide (EB) displacement studies, which showed that the derivative could displace intercalated EB from the DNA-EB complex. The binding constant (Kₑ) for this interaction was determined to be 3.81 × 10⁴ M⁻¹. Other research has also explored isoxazole derivatives as DNA intercalating agents for potential anticancer applications.

Cellular and Subcellular Modulations in In Vitro Models

The effects of isoxazoline derivatives at the molecular level translate into significant modulations of cellular behavior in laboratory settings.

Regulation of Cell Proliferation and Viability

A primary focus of research on isoxazole and isoxazoline derivatives has been their antiproliferative effects against various cancer cell lines.

In a study on novel synthetic isoxazoles, the compound labeled derivative 4 was evaluated for its antiproliferative effects. It demonstrated significant activity against human erythroleukemic K562 cells, glioblastoma U251-MG cells, and temozolomide-resistant T98G glioblastoma cells. The antiproliferative action was closely linked to its ability to induce apoptosis.

Another study synthesized isoxazole derivatives from the natural product tyrosol. Among these, the derivative labeled 4c showed potent antiproliferative properties against U87 glioblastoma cells with an IC₅₀ value of 67.6 µM, while derivative 4b had an IC₅₀ of 42.8 µM.

An isoxazoline derivative, compound 14 , was found to cause cell cycle arrest in the S and G2/M phases in MCF-7 and MDA-MB-231 breast cancer cells, contributing to its cytotoxic effects.

The table below summarizes the pro-apoptotic activity of an isoxazole derivative designated as compound 4 on various cancer cell lines after 72 hours of treatment.

| Cell Line | Type | Concentration | Total Apoptosis (%) | Reference |

|---|---|---|---|---|

| K562 | Human Erythroleukemic | 100 nM | 80.10 | |

| U251-MG | Glioblastoma | Not Specified | >30 | |

| T98G | Glioblastoma (TMZ-Resistant) | Not Specified | >40 |

Impact on Specific Cellular Processes (e.g., Microtubule Destabilization)

A significant body of research has focused on isoxazole and isoxazoline derivatives as potent agents that interfere with microtubule dynamics, a critical process for cell division, maintenance of cell structure, and intracellular transport. Many of these compounds are synthetic analogues of natural products like Combretastatin A-4 (CA-4), a well-known microtubule-destabilizing agent. The primary mechanism of action for these derivatives is the inhibition of tubulin polymerization, which leads to the disruption of the microtubule network, cell cycle arrest, and ultimately, apoptosis in cancer cells.

The isoxazole or isoxazoline ring is often used as a bioisosteric replacement for the cis-double bond in combretastatins. This structural modification serves to lock the molecule in a conformationally restricted, active state, which is crucial for its interaction with the colchicine-binding site on β-tubulin.

Research findings have highlighted several specific isoxazole derivatives and their impact on microtubule-related cellular processes:

In studies utilizing the sea urchin embryo model, a powerful tool for observing antimitotic effects, several isoxazole analogues of CA-4 have demonstrated significant microtubule-destabilizing activity. For instance, while CA-4 itself showed antimitotic microtubule destabilization at a minimum effective concentration (MEC) of 0.002 µM, certain isoxazole derivatives, such as compounds 7 and 9 , were found to cause altered cell division at MECs of 0.005 µM and 0.02 µM, respectively. nih.govmdpi.comencyclopedia.pub Another derivative, compound 8 , was identified as a particularly strong antimitotic agent, with an effective concentration (EC) of 0.001 µM, making it more potent than CA-4. nih.govmdpi.comencyclopedia.pub

Further investigations into 3,4-diarylisoxazoles revealed that their substitution pattern significantly influences their activity. A study on 3,4-diarylisoxazole-5-carboxamides showed that while many compounds in the series had reduced antimitotic activity, compound 6f exhibited a moderate antimitotic effect by destabilizing microtubules. bohrium.com In contrast, 5-unsubstituted 3,4-diarylisoxazoles were found to have a strong microtubule-destabilizing effect. bohrium.com

More recent research on 3,4-diarylisoxazole analogues of CA-4 has identified compounds 43 and 45 as having selective cytotoxicity and properties of tubulin inhibition that are very similar to CA-4. acs.orgacs.org These compounds were effective at inhibiting tubulin polymerization, a key process in microtubule formation.

In a different series of isoxazole-naphthalene derivatives designed as tubulin polymerization inhibitors, compound 5j was found to be the most active against the MCF-7 human breast cancer cell line. researchgate.net Mechanistic studies confirmed that compound 5j inhibited tubulin polymerization with an IC₅₀ value of 3.4 µM, which is more potent than the well-known tubulin inhibitor colchicine (B1669291) (IC₅₀ = 7.5 µM) in the same assay. researchgate.net This inhibition of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase and induces apoptosis. researchgate.net

The structural arrangement of the aryl rings on the isoxazole core is also critical. It has been noted that 4,5-diarylisoxazoles generally exhibit greater antimitotic activity than their 3,4-diarylisoxazole counterparts. nih.govmdpi.comencyclopedia.pub This highlights the importance of the specific isomeric structure for optimal interaction with the tubulin target.

Additionally, isoxazoline derivatives of the natural product andrographolide (B1667393) have been synthesized and evaluated. Compounds 31a, 31b, 31c, 31d, and 32 showed significant cytotoxicity against several cancer cell lines, suggesting their potential as anticancer agents that may act through mechanisms including microtubule destabilization. nih.govmdpi.com

The collective evidence from these studies underscores that the isoxazole/isoxazoline scaffold is a highly valuable template for the design of new microtubule-destabilizing agents. The specific biological activity is finely tuned by the substitution patterns on both the heterocyclic core and the appended aryl rings.

Research Findings on Microtubule-Destabilizing Isoxazoline Derivatives

| Compound | Biological Activity | Assay/Model | Citation |

|---|---|---|---|

| Isoxazole derivative 7 | Altered cell division at 0.005 µM (MEC) | Sea urchin embryo assay | nih.govmdpi.comencyclopedia.pub |

| Isoxazole derivative 8 | Antimitotic agent with EC = 0.001 µM | Sea urchin embryo assay | nih.govmdpi.comencyclopedia.pub |

| Isoxazole derivative 9 | Altered cell division at 0.02 µM (MEC) | Sea urchin embryo assay | nih.govmdpi.comencyclopedia.pub |

| Isoxazole-naphthalene derivative 5j | IC₅₀ = 3.4 µM for tubulin polymerization inhibition | In vitro tubulin polymerization assay | researchgate.net |

| 3,4-diarylisoxazole-5-carboxamide 6f | Moderate antimitotic antitubulin effect | Sea urchin embryo assay | bohrium.com |

| 3,4-diarylisoxazole 43 | Selective cytotoxicity and tubulin inhibition properties | In vitro assays | acs.orgacs.org |

| 3,4-diarylisoxazole 45 | Selective cytotoxicity and tubulin inhibition properties | In vitro assays | acs.orgacs.org |

Computational Chemistry and Molecular Modeling in Isoxazoline Research

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor). researchgate.net This method is crucial for understanding the structure-activity relationships of isoxazoline (B3343090) derivatives and for predicting their potential as therapeutic agents.

Research has shown that various isoxazoline derivatives, often labeled as compound 4 or its analogues, exhibit significant binding affinities to a range of biological targets. For instance, a series of isoxazoline derivatives (4a-i) were docked against a protein tyrosine kinase enzyme (PDB ID: 2HCK). nih.govnih.gov The results indicated that compounds 4a, 4d, and 4i, which possess lipophilic groups like phenyl, 3-chloro, and 4-methyl respectively, demonstrated higher Glide scores, suggesting strong binding affinity. nih.gov Specifically, compound 4i was noted for its strong hydrogen bonding interactions with several amino acid residues of the enzyme. nih.govnih.gov

In another study, acetoxy (4a–c) and benzoyloxy (4d–f) isoxazole (B147169) derivatives were evaluated for their antibacterial potential. mdpi.com Molecular docking simulations against proteins from Escherichia coli, Staphylococcus aureus, and Bacillus subtilis revealed strong interactions. mdpi.com Compound 4a, in particular, showed a higher binding affinity for the target proteins from all three bacterial strains compared to reference drugs. mdpi.com Similarly, newly synthesized isoxazole derivatives, including compounds 4a and 4b, were docked against the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK), a key target in cancer therapy. nih.govresearchgate.net The docking studies successfully demonstrated the precise fit of these compounds into the active site of EGFR-TK. nih.gov

Further investigations into 4,5-diphenyl-4-isoxazolines as inhibitors of cyclooxygenase-2 (COX-2) revealed that specific structural features are critical for selective binding. acs.org A molecular modeling study of compound 13j, a derivative from this class, showed that a C-3 methyl substituent on the central isoxazoline ring is crucial for selective inhibition of COX-2. acs.org

Table 1: Molecular Docking Results for Various "Isoxazoline Derivative 4" Compounds This table is interactive. You can sort and filter the data.

| Compound Series/Derivative | Target Protein (PDB ID) | Key Findings | Reference(s) |

|---|---|---|---|

| 4a, 4d, 4i | Protein Tyrosine Kinase (2HCK) | Showed good affinity and high Glide scores due to lipophilic character. | nih.gov |

| 4i | Protein Tyrosine Kinase (2HCK) | Forms strong hydrogen bonds with active site residues. | nih.govnih.gov |

| 4a | E. coli, S. aureus, B. subtilis proteins | Displayed better binding affinity compared to reference drugs. | mdpi.com |

| 4a, 4b | EGFR-TK | Docking studies proved the exact fit into the active site. | nih.govresearchgate.net |

| C-3 Me substituted 4,5-diphenyl-4-isoxazoline | Cyclooxygenase-2 (COX-2) | C-3 methyl group found to be crucial for selective inhibition. | acs.org |

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. ijcce.ac.irresearchgate.net DFT calculations have been widely applied to isoxazoline and isoxazole derivatives to support experimental findings and provide deeper mechanistic insights. mdpi.com

In the synthesis of quinazolinone-isoxazoline hybrids, DFT calculations at the B3LYP/6-31G(d) level were employed to study the regioselectivity of the 1,3-dipolar cycloaddition reaction. nih.gov The theoretical calculations were in strong agreement with experimental results, correctly predicting the kinetically and thermodynamically favored product. nih.gov Similarly, DFT has been used to rationalize the regiochemistry in the synthesis of other 3,5-disubstituted isoxazolines, confirming that the reaction mechanism is consistent with experimental spectroscopic data. mdpi.com

DFT has also been used to compare the optimized structures of isoxazoline derivatives with their experimentally determined molecular structures, showing good agreement. ijcce.ac.ir These studies often focus on the behavior of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding chemical reactivity. ijcce.ac.ir For instance, DFT and ab initio Hartree-Fock (HF) methods have been used to study isoxazoline derivatives as corrosion inhibitors, correlating their molecular structure with their inhibition efficiencies. asianpubs.org Furthermore, DFT has been employed to study the impact of substituents on the electronic properties of the isoxazole ring, revealing how groups like methyl can alter the charge distribution and reactivity of the molecule. researchgate.net The geometrical parameters and atomic charge distributions derived from DFT calculations have been correlated with the immunological activity of certain isoxazole derivatives, highlighting the crucial role of the isoxazole ring in their biological function. mdpi.com

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical calculations provide a suite of parameters and descriptors that quantify the reactivity and stability of molecules. asianpubs.org For isoxazoline derivatives, these descriptors are invaluable for predicting their behavior in chemical and biological systems.

Key parameters calculated for isoxazoline derivatives include the energy of the HOMO (EHOMO) and LUMO (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (µ), electronegativity (χ), chemical hardness (η), and softness (σ). asianpubs.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap, ΔE, is an important indicator of molecular stability and reactivity. asianpubs.org

Studies on isoxazoline-based corrosion inhibitors found a direct correlation between a higher dipole moment (µ) and increased inhibition efficiency. asianpubs.org For example, within a series of isoxazoline derivatives, the compound OSPI showed the highest inhibition efficiency and the highest dipole moment (4.24 D). asianpubs.org

Other reactivity descriptors such as the global electrophilicity index (ω) and nucleophilicity (N) are also calculated to understand reaction mechanisms. nih.gov For example, in a 1,3-dipolar cycloaddition to form an isoxazole, the electronic chemical potentials and nucleophilicity indices of the reactants were calculated to predict the direction of charge transfer during the reaction. nih.gov In immunological studies, the atomic charges on the isoxazole ring, determined through Mulliken population analysis, have been successfully correlated with the observed biological activity of the compounds. ptfarm.plresearchgate.net

Table 2: Selected Quantum Chemical Parameters for Isoxazole/Isoxazoline Derivatives This table is interactive. You can sort and filter the data.

| Derivative Class/Compound | Parameter | Value | Significance | Reference(s) |

|---|---|---|---|---|

| Compound 3 (N-propargylquinazolin-4(3H)-one) | Electronic Chemical Potential (µ) | -3.76 eV | Higher value suggests it acts as the charge donor in the reaction. | nih.gov |

| Compound 4e (Arylnitriloxide) | Electronic Chemical Potential (µ) | -3.83 eV | Lower value suggests it acts as the charge acceptor. | nih.gov |

| OSPI (Isoxazoline derivative) | Dipole Moment (µ) | 4.24 D | Correlates with the highest corrosion inhibition efficiency in its series. | asianpubs.org |

| OSDPI (Isoxazolidine derivative) | Dipole Moment (µ) | 3.80 D | Correlates with the highest corrosion inhibition efficiency in its series. | asianpubs.org |

| RM54, RM55, RM56 (Amide derivatives) | Atomic Charges | Correlated with immunological activity | Shows the isoxazole ring plays an important role in biological function. | ptfarm.pl |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding stability of ligands within protein active sites over time. mdpi.com This method complements static docking studies by revealing the intricate and time-evolved interactions between isoxazoline derivatives and their biological targets. frontiersin.org

MD simulations have been used to validate the stability of docked poses. For instance, simulations performed on isoxazole derivative 4a complexed with bacterial proteins from E. coli, S. aureus, and B. subtilis strongly supported the stability of the ligand-receptor complexes. mdpi.com In another study, extensive MD simulations (400 ns) were conducted on isoxazole derivatives targeting the carbonic anhydrase enzyme. acs.org The results, including the calculation of binding free energies (ΔGbind), fully supported the in vitro inhibition data, confirming the stability and favorable interactions of the most potent compounds. acs.org

MD simulations are also employed to analyze the structural effects of ligand binding and understand the mechanisms of action. mdpi.com Research on isoxazoline-linked 1,3,4-thiadiazole (B1197879) hybrids as anticancer agents used MD simulations to probe the interaction with the caspase-3 protein. nih.gov The simulations suggested that one of the derivatives was a promising candidate for activating this pro-apoptotic protein. nih.gov Similarly, MD simulations have been crucial in studying the binding of isoxazole derivatives to the Farnesoid X Receptor (FXR) and COX-2, revealing key interactions and confirming the stability of the binding modes predicted by docking. mdpi.comfrontiersin.org

Prediction of Non-Linear Optical (NLO) Properties and Material Applications

Certain isoxazoline and isoxazole derivatives have been identified as promising candidates for non-linear optical (NLO) materials, which can alter the properties of light and have applications in optoelectronics and telecommunications. Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are instrumental in predicting and understanding the NLO properties of these molecules. worldscientific.com

Theoretical studies on isoxazole derivatives have focused on calculating their first hyperpolarizability (β), a key measure of NLO activity. worldscientific.com For two specific derivatives, the calculated β values were found to be 19 and 21 times larger than that of urea, a standard NLO reference material, indicating their significant potential for NLO applications. worldscientific.com The NLO response is often linked to intramolecular charge transfer (ICT) from an electron donor to an electron acceptor group within the molecule, a process that can be visualized through analysis of the HOMO and LUMO. worldscientific.com

Experimental and computational work on a novel selenoalkenyl-isoxazole derivative demonstrated its potential as a donor-acceptor NLO chromophore. researchgate.netnih.gov This compound exhibited a high second harmonic generation (SHG) efficiency, approximately 27 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a widely used inorganic NLO crystal. researchgate.netnih.gov The enhanced NLO properties were attributed to the strong acceptor characteristics of the isoxazole moiety combined with the selenium-based donor group, which facilitates a high degree of intramolecular charge transfer. nih.gov Further studies have also measured the first hyperpolarizabilities of cyano-substituted isoxazole derivatives using the electric-field-induced second-harmonic generation (EFISH) method, confirming that these push-pull systems have NLO properties comparable to other known chromophores. tandfonline.com

Table 3: Non-Linear Optical (NLO) Properties of Selected Isoxazole Derivatives This table is interactive. You can sort and filter the data.

| Derivative/Class | Property | Finding | Significance | Reference(s) |

|---|---|---|---|---|

| Isoxazole derivatives 1 & 2 | First Hyperpolarizability (β) | 19 and 21 times larger than urea. | Indicates high potential for NLO applications. | worldscientific.com |

| Selenoalkenyl-isoxazole | Second Harmonic Generation (SHG) Efficiency | ~27 times higher than KDP. | Represents a novel and highly efficient NLO chromophore. | researchgate.netnih.gov |

| Cyano-substituted isoxazoles | First Hyperpolarizability (β) | Measured by EFISH; values are comparable to other conjugated push-pull systems. | Confirms NLO activity in this class of compounds. | tandfonline.com |

Advanced Research Applications of Isoxazoline Derivative 4 and Analogues

Development of Novel Chemical Probes and Biological Tools

The structural framework of isoxazoline (B3343090) and its parent compound, isoxazole (B147169), has proven to be a versatile scaffold for the development of sophisticated chemical probes and biological tools. Researchers have successfully synthesized isoxazole derivatives that function as fluorescent probes, which are invaluable for imaging techniques in cellular biology. nih.gov

The process often involves attaching a fluorophore, such as an anthracene (B1667546) moiety, to the isoxazole ring. These newly synthesized compounds can exhibit intense fluorescent properties. researchgate.net The photophysical characteristics of these probes, including their quantum yield, make them suitable for use in cellular environments. nih.gov By modifying the substituents on the isoxazole or the attached aromatic systems, researchers can fine-tune the photophysical properties of these probes. This allows for the creation of a library of fluorescent tags for various applications, including activity-based protein profiling (ABPP) assays. researchgate.net

Table 1: Examples of Isoxazole-Based Chemical Probe Development

| Probe Type | Core Structure | Application | Research Finding |

|---|---|---|---|

| Fluorescent Tag | Anthracene-isoxazole conjugate | Cellular Imaging | Can be functionalized for click-chemistry applications and exhibits good quantum yield values suitable for use in cellular environments. nih.govresearchgate.net |

| Boron Complex | Enamino ketone boron complexes derived from isoxazoles | Fluorescent Labeling | Serves as an alternative structure to simple isoxazole derivatives, with distinct photophysical properties for investigation as fluorescent tags. nih.gov |

Advancements in Agricultural and Veterinary Chemical Science

Isoxazoline derivatives have become a cornerstone of modern ectoparasiticide development for both agricultural and veterinary applications. researchgate.netresearchgate.net Their high efficacy against a broad spectrum of pests has driven extensive research into their mechanism, target specificity, and environmental impact. researchgate.netresearchgate.net

Isoxazoline insecticides exhibit a novel mode of action that sets them apart from many older classes of pesticides. researchgate.netnih.gov They function as potent non-competitive antagonists of ligand-gated chloride channels, specifically targeting γ-aminobutyric acid (GABA)-gated chloride channels (GABACls) and, to a lesser extent, glutamate-gated chloride channels (GluCls) in invertebrates. researchgate.netnih.govresearchgate.netmsdvetmanual.com

By blocking these channels, isoxazolines prevent the influx of chloride ions into nerve and muscle cells. msdvetmanual.com This disruption of normal neurotransmission leads to hyperexcitation, followed by paralysis and death of the target arthropod. researchgate.netmsdvetmanual.com This mechanism is classified by the Insecticide Resistance Action Committee (IRAC) in its own unique group (Group 30), highlighting its distinction from other GABACl-targeting insecticides like fipronil (B1672679) (Group 2). researchgate.net

A key feature of isoxazoline insecticides is their interaction with a binding site on the invertebrate GABA receptor that is distinct from those used by other antagonists like cyclodienes and phenylpyrazoles (e.g., fipronil). researchgate.netnih.gov This unique binding site means that isoxazolines can be effective against pest populations that have developed resistance to these older insecticides. researchgate.netnih.gov

Research using radioligand binding assays and two-electrode voltage clamp (TEVC) methods has confirmed that these compounds potently inhibit insect GABACls and GluCls in the nanomolar range. researchgate.net Studies on specific compounds like Lotilaner have shown they are potent non-competitive antagonists of insect GABACls with no cross-resistance to dieldrin (B1670511) or fipronil resistance mutations. nih.gov This high, specific affinity for arthropod receptors is a critical aspect of their efficacy. researchgate.net

Table 2: Insecticidal Activity of Isoxazoline Analogues

| Compound | Target Pest(s) | Target Receptor | Key Finding |

|---|---|---|---|

| Fluralaner | Fleas, Ticks, Mites | GABACls & GluCls | Provides extended protection (e.g., 12 weeks) against ectoparasites in dogs and cats after a single administration. msdvetmanual.com |

| Afoxolaner | Fleas, Ticks | GABACls & GluCls | Rapidly absorbed and provides monthly control of infestations in dogs. msdvetmanual.com |

| Lotilaner | Fleas, Ticks, Lice | GABACls | A potent non-competitive antagonist with no cross-resistance to fipronil. nih.govmsdvetmanual.com |

| Sarolaner | Fleas, Ticks, Mites | GABA & Glutamate (B1630785) Receptors | Broad-spectrum activity achieved by inhibiting GABA and glutamate receptor function at neuromuscular junctions. msdvetmanual.com |

| Fluxametamide | Wide spectrum including Lepidoptera | GABACls | Binds to a distinctive site, showing efficacy against fipronil-resistant pests. researchgate.net |

A significant advantage of the isoxazoline class is its high selectivity for invertebrate ion channels over their mammalian counterparts. researchgate.netnih.gov For example, the antagonistic activity of Fluxametamide against rat GABACls was found to be nearly insignificant compared to its profound effect on arthropod channels. researchgate.net This target-site selectivity is a major contributor to the wide safety profile of these compounds in vertebrates. researchgate.net

However, concerns about the impact on non-target beneficial insects, such as pollinators, have spurred further research. Recent studies have focused on designing new isoxazoline derivatives that break the "toxicity-efficacy tradeoff". nih.gov For instance, the targeted introduction of amide bonds into a lead compound resulted in a new analogue (T12) with high insecticidal activity against pests like Plutella xylostella but substantially reduced acute oral toxicity to honeybees (Apis mellifera). nih.gov Molecular dynamics simulations suggest that specific chemical groups, like triazole and cyano (CN) groups, are critical contributors to bee toxicity, providing a roadmap for designing greener insecticides. nih.gov

Immunomodulatory Research in Pre-Clinical Models

Beyond their well-established antiparasitic roles, compounds containing the isoxazole ring have been investigated for their immunoregulatory properties. nih.govmdpi.com Research has demonstrated that various isoxazole derivatives can exert immunosuppressive, anti-inflammatory, and immunostimulatory effects in different preclinical models. nih.gov

Several studies have evaluated isoxazole derivatives for their potential as immunosuppressive agents. In mouse models, certain derivatives have been shown to effectively suppress both humoral and cellular immune responses. nih.gov

For example, an isoxazole derivative designated MZO-2 was found to have no effect on the humoral immune response but moderately suppressed the induction phase of delayed-type hypersensitivity (DTH) to ovalbumin. researchgate.net More potently, MZO-2 demonstrated significant inhibitory effects on carrageenan-induced paw inflammation and contact sensitivity when applied topically, with efficacy comparable to the reference drug tacrolimus. researchgate.net Other studies have identified isoxazole[4,5-d]pyrimidine derivatives that could inhibit the humoral immune response to sheep erythrocytes in vivo. nih.gov These findings suggest that isoxazole derivatives could serve as potential therapeutic agents for ameliorating inflammatory processes and autoimmune disorders. nih.govresearchgate.net

Table 3: Preclinical Immunosuppressive Research on Isoxazole Derivatives

| Compound/Derivative Class | Preclinical Model | Effect Observed | Potential Application |

|---|---|---|---|

| MZO-2 | Mouse models of inflammation | Potent inhibition of carrageenan-induced paw inflammation and contact sensitivity. researchgate.net | Amelioration of inflammatory processes. researchgate.net |

| Isoxazole[4,5-d]pyrimidine derivatives | In vivo mouse models | Inhibition of humoral immune response. nih.gov | Modulation of specific immune response types. nih.gov |

| Isoxazole[5,4-e]triazepine derivative (RM33) | Mouse models | Effective suppression of both humoral and cellular immune responses. nih.gov | Systemic immunosuppression. nih.gov |

| 5-amino-3-methylisoxazole-4-carboxylic acid amides | Mouse models | Suppression of humoral and cellular immune responses. nih.gov | Immunosuppressive therapy. nih.gov |

Analysis of Anti-Inflammatory Mechanisms

Isoxazoline derivatives have been a significant focus of research for their anti-inflammatory potential. nih.gov The mechanisms through which these compounds exert their effects are varied, often involving the modulation of key inflammatory pathways. Studies on analogues, such as indolyl-isoxazolidines, have shown that these compounds can significantly inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophage cells stimulated by lipopolysaccharide (LPS). nih.govmdpi.com This inhibitory action on crucial mediators of the inflammatory cascade highlights a primary mechanism for their anti-inflammatory effects.

Further research into other related structures, such as isoxazoline-containing benzidine (B372746) derivatives, has also confirmed promising anti-inflammatory activity. nih.gov The anti-inflammatory properties of isoxazole derivatives are often comparable to, and sometimes exceed, those of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) in experimental models. nih.govmdpi.comnih.gov The core isoxazoline scaffold is frequently modified to enhance these properties, with different substitutions on the phenyl ring leading to variations in activity. nih.gov These findings suggest that the isoxazoline framework serves as a valuable template for developing novel anti-inflammatory agents that act by suppressing the production of key inflammatory cytokines. nih.govnih.gov

Exploration of Immunostimulatory Effects

While many isoxazole derivatives are investigated for immunosuppressive and anti-inflammatory activities, a subset of these compounds has been explored for potential immunostimulatory effects. nih.govnih.gov This area of research is particularly relevant for applications where enhancing the immune response is desirable, such as in vaccine adjuvants or as a supportive therapy for immunocompromised individuals. nih.govmdpi.com

Specifically, derivatives of 5-amino-3-methyl-1,2-oxazole-4-carbohydrazide (B70380) have demonstrated notable immunoregulatory properties in preclinical models. nih.govmdpi.com These compounds were observed to modulate the populations of T-cell subsets and the levels of B-cells within lymphoid organs. nih.govmdpi.com Furthermore, they were shown to enhance the production of antibodies in response to an antigen (sheep red blood cells) in mice. nih.govmdpi.com Such activity points to a potential utility in augmenting the efficacy of vaccines or in the treatment of certain infections and autoimmune diseases. nih.govmdpi.com The ability of certain isoxazole structures to stimulate, rather than suppress, the immune system opens a distinct avenue for their therapeutic development. nih.gov

Antimicrobial Investigations in In Vitro Systems

Antibacterial Activity Against Specific Pathogens

The antibacterial potential of the isoxazoline class of compounds has been widely investigated against a variety of pathogens. researchgate.net However, activity can be highly dependent on the specific structural characteristics of the derivative. In a study involving a series of novel bicyclic isoxazoline derivatives, the compound 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-amine, designated as compound 4 , was screened for antibacterial properties. mdpi.com The results indicated that this specific 3-aminoisoxazoline did not possess significant antibiotic activity. mdpi.com In contrast, other analogues within the same study, specifically 3-nitroisoxazolines (compounds 1 and 2 ), displayed moderate activity against Gram-positive bacteria, including Bacillus subtilis and Staphylococcus aureus. mdpi.com

Other research has identified different isoxazoline derivatives with significant antibacterial efficacy. For instance, certain derivatives have shown noteworthy activity against Staphylococcus aureus, a critical pathogen in clinical settings. mdpi.comnih.gov The varying results across different structural analogues underscore the importance of specific substitutions on the isoxazoline ring for conferring antibacterial action. researchgate.net

| Compound/Derivative Class | Target Pathogen | Observed Activity | Reference |

|---|---|---|---|

| 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-amine (Compound 4 ) | Gram-positive and Gram-negative bacteria | Not specified; reported as inactive in general screening | mdpi.com |

| 3-Nitroisoxazoline analogues (Compounds 1 & 2 ) | Bacillus subtilis, Staphylococcus aureus | Moderate activity | mdpi.com |

| 5-amino-3-methylisoxazole-4-carboxylic acid derivatives | Staphylococcus aureus | Strong antibacterial properties | mdpi.com |

| trans-3-(2,4,6-trimethoxyphenyl)4,5-dihydroisoxazolo-4,5-bis[carbonyl-(4′phenyl)thiosemicarbazide] (Compound 9 ) | Various bacterial species | Active against some species | nih.gov |

Antifungal and Antiviral Properties

Antifungal Properties

Similar to the antibacterial screenings, the antifungal activity of isoxazoline derivatives is structure-dependent. The specific compound 3a,4,5,6,7,8,9,9a-octahydrocycloocta[d]isoxazol-3-amine (4 ) did not show notable effects in antifungal assays. mdpi.com However, its 3-nitroisoxazoline analogues (1 and 2 ) demonstrated moderate activity against the fungal cultures tested. mdpi.com